4-(Fluoromethyl)azepan-4-ol hydrochloride
CAS No.:
Cat. No.: VC15983622
Molecular Formula: C7H15ClFNO
Molecular Weight: 183.65 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C7H15ClFNO |
|---|---|
| Molecular Weight | 183.65 g/mol |
| IUPAC Name | 4-(fluoromethyl)azepan-4-ol;hydrochloride |
| Standard InChI | InChI=1S/C7H14FNO.ClH/c8-6-7(10)2-1-4-9-5-3-7;/h9-10H,1-6H2;1H |
| Standard InChI Key | QWDHZYMEEXDVML-UHFFFAOYSA-N |
| Canonical SMILES | C1CC(CCNC1)(CF)O.Cl |
Introduction
4-(Fluoromethyl)azepan-4-ol hydrochloride is a chemical compound with the molecular formula C7H15ClFNO and a CAS number of 1824064-03-0. It features a seven-membered saturated nitrogen-containing ring known as azepane, with a fluoromethyl group attached to the fourth carbon and a hydroxyl group also at the fourth position. The hydrochloride form enhances its solubility and stability in aqueous environments, making it suitable for research purposes, particularly in medicinal chemistry and pharmacology .
Synthesis and Preparation
The synthesis of 4-(Fluoromethyl)azepan-4-ol hydrochloride typically involves multi-step organic synthesis techniques. While specific detailed synthesis protocols are not widely available in the literature, it generally requires careful control of reaction conditions to ensure the formation of the desired fluoromethyl and hydroxyl functionalities on the azepane ring.
Research Applications
4-(Fluoromethyl)azepan-4-ol hydrochloride is primarily used in research settings, particularly in studies related to medicinal chemistry and pharmacology. Its potential applications may include drug discovery and development, given its unique structural features.
| Compound Name | CAS Number | Key Features |
|---|---|---|
| Azepan-4-ol hydrochloride | Not specified | Lacks fluorine substitution |
| 4-(Trifluoromethyl)azepan-4-ol HCl | 1638764-95-0 | Contains trifluoromethyl group |
| 1-(Fluoromethyl)piperidine | Not specified | A piperidine derivative with similar functionality |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume